molecular formula C14H8ClFN2OS B2476186 4-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide CAS No. 906785-27-1

4-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide

Cat. No. B2476186
CAS RN: 906785-27-1
M. Wt: 306.74
InChI Key: LEVOSGJNTUEWMZ-UHFFFAOYSA-N
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Description

Benzothiazole derivatives are an important class of compounds in medicinal chemistry. They have been found to exhibit a wide range of biological activities, including anti-tubercular .


Synthesis Analysis

The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can vary greatly depending on the substituents at different positions on the benzothiazole ring .


Chemical Reactions Analysis

The chemical reactions involving benzothiazole derivatives can be complex and varied, depending on the specific derivative and the conditions under which the reactions are carried out .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can vary greatly depending on the specific derivative .

Scientific Research Applications

Antimicrobial Applications

Research indicates that derivatives of 4-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide exhibit significant antimicrobial properties. For instance, novel fluorinated sulphonamide benzothiazole compounds have shown promising results in anti-microbial screening, suggesting their potential as potent biodynamic agents (V. Jagtap et al., 2010). Another study synthesized fluorinated benzothiazolo imidazole compounds, demonstrating antimycobacterial activity, which highlights their potential use in treating tuberculosis (B. Sathe et al., 2011).

Anticancer Applications

In the field of oncology, derivatives of this compound have been evaluated for their anticancer properties. For example, indapamide derivatives synthesized from 4-chloro-N-(2-methyl-2,3-dihydroindol-1-yl)-3-sulfamoylbenzamide demonstrated proapoptotic activity, with one compound showing significant growth inhibition of melanoma cell lines (Ö. Yılmaz et al., 2015).

Sensor Development

The compound's derivatives have also been applied in the development of sensors. A study explored the synthesis and structural characterization of novel N-(benzothiazol-2-yl)benzamides, which could be potential candidates for material science and sensor development, owing to their unique structural properties (I. Ćaleta et al., 2008).

Fluorescent Probes

Furthermore, benzothiazole and benzimidazole conjugated Schiff bases have been investigated as fluorescent sensors for Al3+ and Zn2+, showing that they can serve as efficient probes for detecting these metal ions (G. Suman et al., 2019). Similarly, fluorobenzamides containing thiazole and thiazolidine were synthesized for potential antimicrobial analogs, demonstrating the versatility of this compound in developing fluorescent probes for biological applications (N. Desai et al., 2013).

Safety and Hazards

The safety and hazards associated with benzothiazole derivatives can vary greatly depending on the specific derivative. It’s important to refer to the Material Safety Data Sheet (MSDS) for the specific compound for detailed safety information .

Future Directions

The future research directions in this field could involve the design and synthesis of novel benzothiazole derivatives with improved biological activity and lower toxicity. Further studies could also focus on understanding the exact mechanisms of action of these compounds .

properties

IUPAC Name

4-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClFN2OS/c15-9-6-4-8(5-7-9)13(19)18-14-17-12-10(16)2-1-3-11(12)20-14/h1-7H,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEVOSGJNTUEWMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide

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